REACTION_SMILES
|
[Br:12].[BrH:1].[CH3:13][OH:14].[SH:2][c:3]1[nH:4][c:5]2[c:6]([n:7]1)[cH:8][cH:9][cH:10][cH:11]2>>[Br:1][c:3]1[nH:4][c:5]2[c:6]([n:7]1)[cH:8][cH:9][cH:10][cH:11]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Sc1nc2ccccc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1nc2ccccc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |